Edivoxetin

Übersicht

Beschreibung

Edivoxetin ist eine Verbindung, die als selektiver Noradrenalin-Wiederaufnahmehemmer wirkt. Sie wurde von Eli Lilly zur Behandlung von Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) und schwerer depressiver Störung entwickelt. Trotz seines Potenzials erhielt die Verbindung nach Phase-III-klinischen Studien im Jahr 2012 keine Zulassung für die schwere depressive Störung .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte. Einer der Schlüsselintermediate in seiner Synthese wird über einen effizienten Diazotierungsverfahren hergestellt. Das Verfahren beinhaltet die Verwendung der Hochleistungsflüssigchromatographie (HPLC), um die Reinheit des Zwischenprodukts zu gewährleisten . Die industriellen Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber die synthetische Route beinhaltet typischerweise die Bildung des Morpholinrings und die Anlagerung der Fluor-Methoxyphenylgruppe .

Wissenschaftliche Forschungsanwendungen

Chemie: Sie dient als Modellverbindung für die Untersuchung selektiver Noradrenalin-Wiederaufnahmehemmer.

Biologie: Sie wird in der Forschung eingesetzt, um die Rolle von Noradrenalin im zentralen Nervensystem zu verstehen.

Medizin: Sie wurde auf ihr Potenzial zur Behandlung von ADHS und schwerer depressiver Störung untersucht.

Industrie: Ihre Synthese- und Produktionsmethoden sind für die Entwicklung anderer selektiver Noradrenalin-Wiederaufnahmehemmer von Interesse

Wirkmechanismus

Edivoxetin übt seine Wirkung aus, indem es selektiv die Wiederaufnahme von Noradrenalin hemmt. Dies erhöht die Konzentration von Noradrenalin im synaptischen Spalt und verstärkt die Neurotransmission. Zu den molekularen Zielstrukturen von this compound gehört der Noradrenalintransporter, der für die Wiederaufnahme von Noradrenalin in präsynaptische Neuronen verantwortlich ist .

Wirkmechanismus

Target of Action

Edivoxetine, also known by its code name LY-2216684 , primarily targets the norepinephrine transporter (NET) . The NET plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in attention and response actions, from the synaptic cleft back into the presynaptic neuron .

Mode of Action

As a selective norepinephrine reuptake inhibitor (NRI) , Edivoxetine binds to the NET and inhibits the reuptake of norepinephrine. This action increases the concentration of norepinephrine in the synaptic cleft, enhancing the neurotransmission of norepinephrine .

Biochemical Pathways

The primary biochemical pathway affected by Edivoxetine is the norepinephrine pathway . By inhibiting the reuptake of norepinephrine, Edivoxetine prolongs the action of norepinephrine on postsynaptic neuron receptors, leading to enhanced and prolonged neurotransmission .

Pharmacokinetics

These properties significantly impact the bioavailability of the drug, determining the concentration of the drug that reaches the systemic circulation and its target sites .

Result of Action

The molecular effect of Edivoxetine is the increased availability of norepinephrine in the synaptic cleft . On a cellular level, this results in enhanced neurotransmission, potentially improving symptoms in conditions like attention-deficit hyperactivity disorder (ADHD) and depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Edivoxetine. For instance, the presence of other drugs can lead to drug-drug interactions, potentially affecting the efficacy of Edivoxetine . Additionally, factors such as pH and temperature can affect the stability of the drug . .

Biochemische Analyse

Biochemical Properties

Edivoxetine, by virtue of being a selective norepinephrine reuptake inhibitor, plays a significant role in biochemical reactions . It interacts with the norepinephrine transporter, inhibiting the reuptake of norepinephrine into presynaptic neurons . This results in an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing neurotransmission .

Cellular Effects

The primary cellular effect of Edivoxetine is the potentiation of norepinephrine signaling . By inhibiting the reuptake of norepinephrine, Edivoxetine increases the availability of this neurotransmitter in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and gene expression related to norepinephrine signaling .

Molecular Mechanism

The molecular mechanism of Edivoxetine involves its binding to the norepinephrine transporter, thereby inhibiting the reuptake of norepinephrine . This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing the neurotransmission .

Temporal Effects in Laboratory Settings

It is known that the drug has a significant impact on neurotransmission, and these effects would likely be observable over time .

Dosage Effects in Animal Models

Given its mechanism of action, it is likely that higher dosages would result in increased norepinephrine signaling .

Metabolic Pathways

It is known that the drug acts as a selective norepinephrine reuptake inhibitor, which suggests it may interact with enzymes involved in the metabolism of norepinephrine .

Transport and Distribution

Given its role as a norepinephrine reuptake inhibitor, it is likely that it interacts with transporters involved in the reuptake of norepinephrine .

Subcellular Localization

Given its role as a norepinephrine reuptake inhibitor, it is likely localized to the presynaptic neuron where the norepinephrine transporter is located .

Vorbereitungsmethoden

The synthesis of edivoxetine involves several steps. One of the key intermediates in its synthesis is prepared via an efficient diazotization process. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the intermediate . The industrial production methods for edivoxetine are not widely documented, but the synthetic route typically involves the formation of the morpholine ring and the attachment of the fluoro-methoxyphenyl group .

Analyse Chemischer Reaktionen

Edivoxetin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene oder Nukleophile wie Hydroxidionen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Edivoxetin ähnelt anderen selektiven Noradrenalin-Wiederaufnahmehemmern, wie zum Beispiel:

Atomoxetin: Wird zur Behandlung von ADHS eingesetzt.

Reboxetin: Wird zur Behandlung schwerer depressiver Störung eingesetzt.

Viloxazin: Wird zur Behandlung von ADHS eingesetzt.

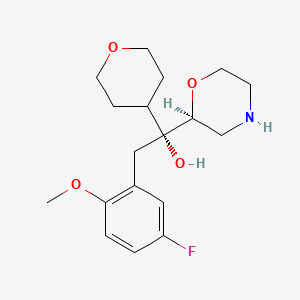

Was this compound auszeichnet, ist seine spezifische chemische Struktur, die eine Fluor-Methoxyphenylgruppe und einen Morpholinring umfasst. Diese einzigartige Struktur trägt zu seiner selektiven Hemmung der Noradrenalin-Wiederaufnahme bei .

Eigenschaften

IUPAC Name |

(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FNO4/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBHSHYQQLFAPW-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152464 | |

| Record name | Edivoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194508-25-2 | |

| Record name | Edivoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194508-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edivoxetine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194508252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edivoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edivoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDIVOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9N3F4JOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.